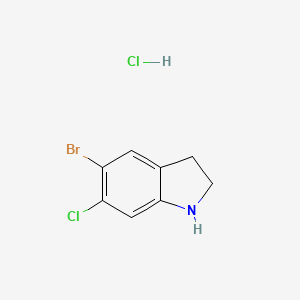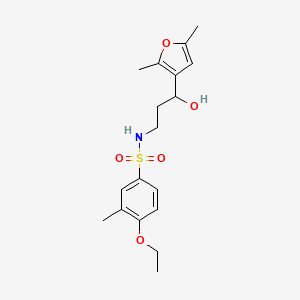
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide typically involves multiple steps
Preparation of the Furan Derivative: The furan ring can be synthesized through the reaction of 2,5-dimethylfuran with appropriate reagents under controlled conditions.
Introduction of the Hydroxypropyl Group: This step involves the reaction of the furan derivative with a hydroxypropylating agent, such as 3-chloropropanol, under basic conditions.
Formation of the Sulfonamide: The final step is the reaction of the hydroxypropyl furan derivative with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions may be employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Corresponding amines.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to anti-inflammatory or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,5-Dimethylfuran-3-yl)-5-(3-fluorophenyl)-2-pyrazoline: Known for its antimicrobial activity.
(2E)-1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: Studied for its optical and photophysical properties.
Uniqueness
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide is unique due to its combination of a furan ring, hydroxypropyl group, and benzenesulfonamide moiety, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-ethoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c1-5-23-18-7-6-15(10-12(18)2)25(21,22)19-9-8-17(20)16-11-13(3)24-14(16)4/h6-7,10-11,17,19-20H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDRGDQGWYCGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=C(OC(=C2)C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

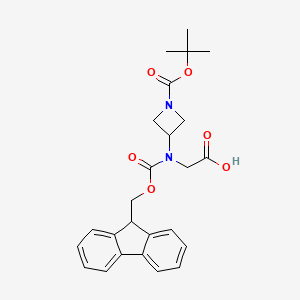
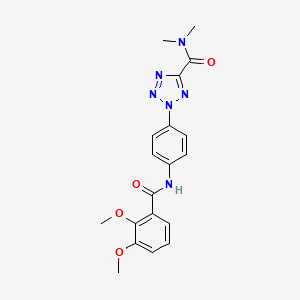
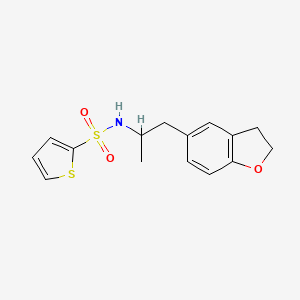
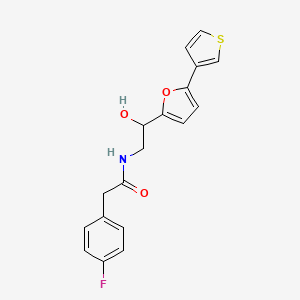
![4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2439155.png)
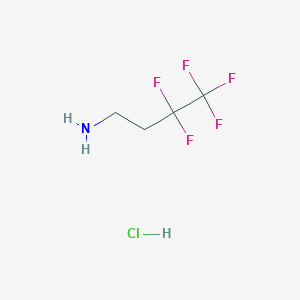

![(E)-1-[(4-fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B2439161.png)

![N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2439166.png)
![ethyl 4-(2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2439168.png)

